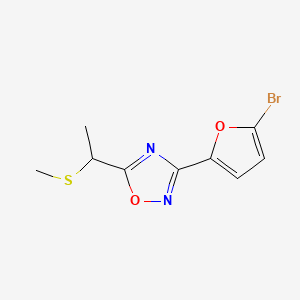![molecular formula C14H24N2O B7585085 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one](/img/structure/B7585085.png)
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one, also known as CPP, is a synthetic compound that is widely used in scientific research. CPP is a potent and selective inhibitor of the N-methyl-D-aspartate (NMDA) receptor, which is a type of ionotropic glutamate receptor that plays a crucial role in synaptic plasticity and learning and memory processes in the brain.
Mechanism of Action
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one acts as a competitive antagonist of the NMDA receptor by binding to the receptor's glycine site. This prevents the binding of glycine, which is a co-agonist of the receptor, and thereby reduces the activation of the receptor. This leads to a decrease in the influx of calcium ions into the postsynaptic neuron, which is thought to be responsible for the neuroprotective effects of 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one.
Biochemical and physiological effects:
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one has been shown to have a range of biochemical and physiological effects, including reducing the excitotoxicity and oxidative stress associated with ischemic brain injury, protecting against neuronal damage caused by traumatic brain injury, and improving cognitive function in animal models of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one in lab experiments is its high potency and selectivity for the NMDA receptor, which allows for precise modulation of the receptor's activity. However, one limitation of using 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one is its relatively short half-life, which can make it difficult to maintain a stable concentration of the compound over an extended period of time.
Future Directions
There are several potential future directions for research on 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one, including investigating its effects on other ionotropic glutamate receptors, such as the AMPA and kainate receptors, and exploring its potential therapeutic applications in neurological and psychiatric disorders. Additionally, further research is needed to optimize the synthesis and formulation of 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one for use in clinical trials.
Synthesis Methods
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one can be synthesized using a variety of methods, including the reaction of cyclopropylamine with 4-methylcyclohexanone in the presence of a reducing agent such as sodium borohydride. The resulting product can then be purified using column chromatography or recrystallization.
Scientific Research Applications
1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one has been widely used in scientific research to investigate the role of the NMDA receptor in various physiological and pathological processes, including synaptic plasticity, learning and memory, pain perception, and neurodegenerative diseases. 1-Cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one has also been used to study the mechanisms of action of other drugs that target the NMDA receptor, such as ketamine and memantine.
properties
IUPAC Name |
1-cyclopropyl-4-[(4-methylcyclohexyl)amino]pyrrolidin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N2O/c1-10-2-4-11(5-3-10)15-12-8-14(17)16(9-12)13-6-7-13/h10-13,15H,2-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSCOPBLVXBKRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)NC2CC(=O)N(C2)C3CC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(4-chlorophenyl)-1-[(3S)-3-hydroxypyrrolidin-1-yl]propan-1-one](/img/structure/B7585013.png)
![[2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropyl]-[(3S)-3-hydroxypyrrolidin-1-yl]methanone](/img/structure/B7585021.png)
![[4-(pyrrolidine-1-carbonyl)phenyl]-(1H-pyrrol-3-yl)methanone](/img/structure/B7585029.png)
![N-[2-(tert-butylamino)-2-oxoethyl]-2-[3-(4-fluorophenyl)pyrazol-1-yl]-N-methylacetamide](/img/structure/B7585032.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]-2-(2-oxobenzo[cd]indol-1-yl)acetamide](/img/structure/B7585039.png)


![4-[2-[Methyl(thiophen-3-ylmethyl)amino]ethylsulfonyl]benzonitrile](/img/structure/B7585079.png)
![3-[(2-Oxo-1-propan-2-ylpiperidin-3-yl)sulfanylmethyl]benzamide](/img/structure/B7585081.png)
![3,5-Dimethyl-4-[(4-pyrrol-1-ylpyrazol-1-yl)methyl]-1,2-oxazole](/img/structure/B7585088.png)



